![molecular formula C11H12N2O B14321509 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine CAS No. 106060-95-1](/img/structure/B14321509.png)
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural products and synthetic materials. This compound features a pyrazine ring substituted with a 2-(5-methylfuran-2-yl)ethyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine typically involves the reaction of 5-methylfurfural with ethylamine to form an intermediate, which is then cyclized to produce the desired pyrazine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyrazines.
Substitution: Formation of substituted pyrazines and furans with various functional groups.
Applications De Recherche Scientifique
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-methylfuran: A related compound with similar aromatic properties but different functional groups.
2-Acetyl-5-methylfuran: Another furan derivative with an acetyl group, used in flavor and fragrance industries.
2-(2-Furanylmethyl)-5-methylfuran: A compound with a similar furan structure but different substitution pattern.
Uniqueness
2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrazine ring with a furan moiety makes it versatile for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propriétés
Numéro CAS |
106060-95-1 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-[2-(5-methylfuran-2-yl)ethyl]pyrazine |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-11(14-9)5-3-10-8-12-6-7-13-10/h2,4,6-8H,3,5H2,1H3 |
Clé InChI |
TYCRKMWYDYWMSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CCC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


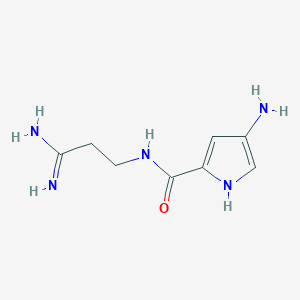
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
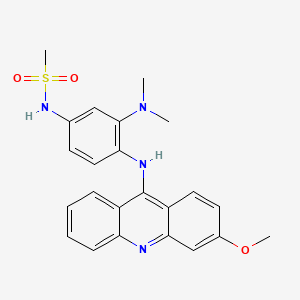
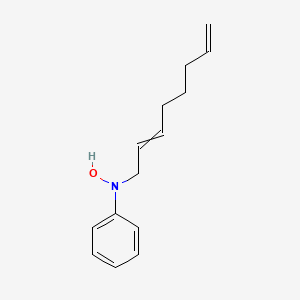
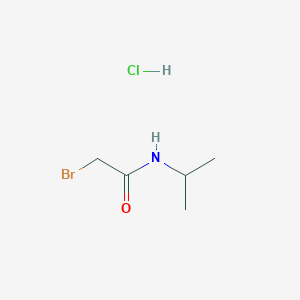
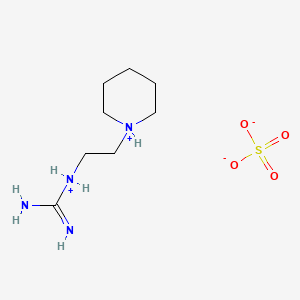
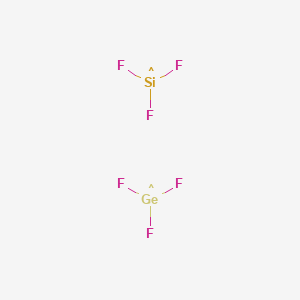
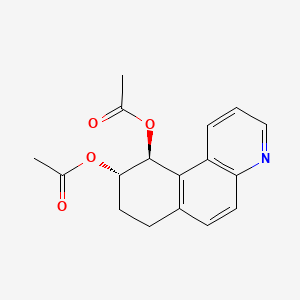
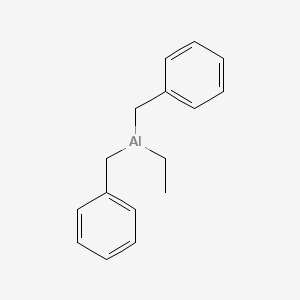
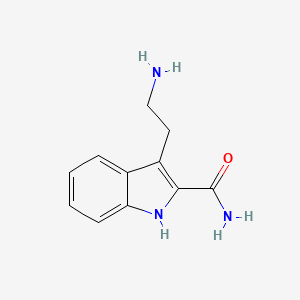

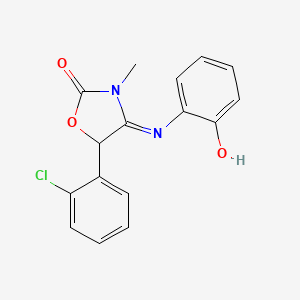
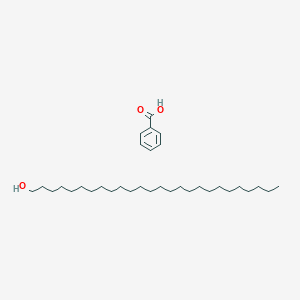
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
